Withanolide B

Vue d'ensemble

Description

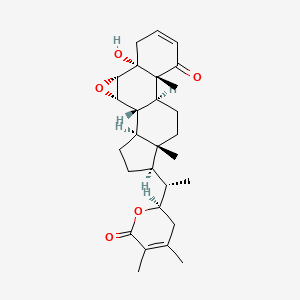

Withanolide B is a naturally occurring steroidal lactone, part of a group of compounds known as withanolides. These compounds are primarily found in plants of the Solanaceae family, particularly in the genus Withania. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of withanolides, including Withanolide B, often involves complex multi-step processes. One common approach is the use of in vitro culture techniques, such as cell suspension culture and hairy root culture, to enhance withanolide production . Synthetic biology has also enabled the production of engineered withanolides using heterologous systems like yeast and bacteria .

Industrial Production Methods

Techniques such as cell suspension culture and hairy root culture are employed to enhance the yield of withanolides . Additionally, advances in synthetic biology have facilitated the production of withanolides in microbial systems .

Analyse Des Réactions Chimiques

Types of Reactions

Withanolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like singlet oxygen and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can lead to the formation of more potent anticancer agents .

Applications De Recherche Scientifique

Pharmacological Properties

Withanolide B exhibits a wide range of biological activities that contribute to its therapeutic applications:

- Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Studies indicate that it can suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in cancer progression and inflammation . It also enhances the efficacy of conventional chemotherapeutics by modulating apoptotic pathways and reducing cell invasiveness .

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. It has been associated with improved cognitive functions and reduced amyloid plaque formation in models of Alzheimer's disease .

- Anti-inflammatory Properties : this compound possesses potent anti-inflammatory effects, inhibiting pro-inflammatory cytokines and pathways such as NF-κB and signal transducer and activator of transcription (STAT) pathways. This makes it a candidate for treating chronic inflammatory conditions .

Anticancer Applications

A study published in Molecular Cancer Therapeutics demonstrated that this compound significantly potentiates apoptosis in various cancer cell lines by inhibiting NF-κB activation. The compound was shown to enhance the sensitivity of cancer cells to chemotherapy agents, thereby improving treatment outcomes .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Inhibition of NF-κB | Induced apoptosis and reduced cell proliferation |

| Ovarian Cancer | Suppression of invasive properties | Enhanced chemosensitivity |

| Colon Cancer | Modulation of apoptotic pathways | Decreased tumor growth |

Neuroprotective Effects

Research has indicated that this compound can reverse cognitive deficits in animal models of Alzheimer's disease. It works by enhancing the expression of proteins involved in amyloid-beta clearance, thus reducing plaque accumulation .

| Model | Treatment | Effects Observed |

|---|---|---|

| Alzheimer Model | This compound (10 mg/kg) | Improved memory function; reduced amyloid plaques |

| Neuroinflammation | In vitro studies | Decreased levels of pro-inflammatory cytokines |

Mécanisme D'action

Withanolide B exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of key enzymes and proteins involved in inflammation, cell cycle regulation, and apoptosis . For instance, it can inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in inflammatory responses .

Comparaison Avec Des Composés Similaires

Withanolide B is often compared with other withanolides such as withaferin A, withanolide A, and withanone. While all these compounds share a similar steroidal lactone structure, this compound is unique in its specific biological activities and potency . For example, withaferin A is known for its strong anticancer properties, whereas withanolide A is noted for its neuroprotective effects .

List of Similar Compounds

- Withaferin A

- Withanolide A

- Withanone

- Withasomine

- Cuseohygrine

- Anahygrine

This compound stands out due to its balanced profile of anti-inflammatory, anticancer, and neuroprotective activities, making it a versatile compound for various scientific and medical applications.

Activité Biologique

Withanolide B, a bioactive compound derived from the plant Withania somnifera, commonly known as Ashwagandha, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and therapeutic potential of this compound, supported by various research findings and case studies.

Overview of this compound

This compound is part of a larger class of compounds known as withanolides, which are steroidal lactones. These compounds are characterized by their unique structural features, including an α,β-unsaturated ketone and a lactone side chain, which contribute to their biological activities. This compound has shown promise in various preclinical studies for its antitumor, anti-inflammatory, immunomodulatory, and neuroprotective effects.

1. Antitumor Activity

This compound has been documented to exhibit significant antitumor properties across various cancer types. Research indicates that it induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways. Notably, it affects the NF-κB pathway, which is crucial in regulating cell survival and proliferation.

- Case Study : A study demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways .

2. Anti-inflammatory Effects

The compound has shown potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action is particularly relevant in chronic inflammatory conditions.

- Mechanism : this compound inhibits the activation of NF-κB, leading to decreased expression of inflammatory mediators .

3. Immunomodulatory Effects

This compound exhibits both immunostimulatory and immunosuppressive effects depending on the context. It enhances macrophage activity and promotes the immune response against tumor cells.

- Research Findings : Studies have reported that this compound enhances the proliferation of macrophages in murine models, suggesting its potential as an immunotherapeutic agent .

4. Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. It appears to reduce amyloid plaque formation and improve cognitive function in animal models.

- Evidence : In a study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in significant reductions in β-amyloid peptide accumulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several studies. Key parameters include:

| Parameter | Normal Condition | Psoriasis Model |

|---|---|---|

| C max (ng/mL) | 324.98 ± 43.39 | 463.65 ± 41.46 |

| T max (h) | 0.22 ± 0.043 | 0.24 ± 0.034 |

| T 1/2 (h) | 6.88 ± 1.95 | 9.55 ± 4.00 |

These findings indicate that this compound is rapidly absorbed with a relatively long half-life, suggesting potential for sustained therapeutic effects .

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Apoptosis Induction : By activating caspases and modulating mitochondrial membrane potential.

- NF-κB Pathway Inhibition : Preventing nuclear translocation of p65 subunit and subsequent expression of anti-apoptotic genes.

- Cytokine Modulation : Reducing levels of TNF-α and IL-6 in inflammatory conditions.

Propriétés

IUPAC Name |

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-14-13-20(32-25(30)15(14)2)16(3)17-8-9-18-22-19(10-12-26(17,18)4)27(5)21(29)7-6-11-28(27,31)24-23(22)33-24/h6-7,16-20,22-24,31H,8-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEVDTFJUUJBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Withanolide B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56973-41-2 | |

| Record name | Withanolide B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 265 °C | |

| Record name | Withanolide B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanisms of action can vary depending on the target, Withanolide B has been shown to interact with various proteins and signaling pathways. For instance, in silico studies suggest that this compound exhibits high binding affinity for the catalytic domain of Poly (ADP-ribose) polymerase-1 (PARP-1), potentially inhibiting its overactivation and subsequent neuronal cell death. [] Similarly, computational models suggest this compound could act as an antistress agent by stably associating with the active site of the nociceptin receptor. [] Additionally, research indicates this compound promotes osteogenic differentiation of human bone marrow mesenchymal stem cells via ERK1/2 and Wnt/β-catenin signaling pathways. [] Further research is needed to fully elucidate the specific interactions and downstream consequences of this compound on various targets.

A: this compound's structure has been determined through spectroscopic analyses, including IR, MS, and NMR (1D and 2D). [, ]

A: While specific studies on the material compatibility of this compound are limited in the provided research, its stability has been investigated in the context of formulation and analytical method development. One study explored the stability of this compound in Withania somnifera root extract during a pharmacokinetic study in rats, highlighting the need for careful method development and validation to ensure accurate quantification. []

ANone: The provided research does not focus on this compound's potential catalytic properties. Instead, the studies primarily investigate its biological activities and potential therapeutic applications.

A: Computational approaches play a crucial role in understanding this compound's interactions and predicting its potential as a therapeutic agent. For example, molecular docking simulations have been used to investigate its binding affinity to targets like PARP-1 [], human catechol-O-methyltransferase (COMT) [], and the nociceptin receptor []. These studies provide valuable insights into the potential mechanisms of action and guide the development of this compound as a potential therapeutic agent.

ANone: The provided research does not explicitly address SHE regulations specific to this compound. As a natural product with potential pharmaceutical applications, its development and manufacturing would need to adhere to relevant safety and regulatory guidelines.

A: Research on the PK/PD profile of this compound is currently limited. One study explored the pharmacokinetic properties of Withanoside B after intragastric administration in guinea pigs, but similar studies in humans are lacking. [] Further investigations, potentially using human intestinal epithelial cell models like Caco-2, are needed to thoroughly evaluate this compound's absorption, distribution, metabolism, excretion, and in vivo activity.

ANone: Several studies demonstrate the in vitro and in vivo efficacy of this compound in various contexts:

- In vitro: this compound inhibits PARP-1 activity, potentially offering neuroprotection. [] It also shows potential as a COMT inhibitor, which could enhance L-DOPA therapy for Parkinson's disease. [] Additionally, it promotes osteogenic differentiation in human bone marrow mesenchymal stem cells. []

ANone: The provided research does not offer insights into this compound resistance or cross-resistance mechanisms. Future studies could explore potential resistance development and its implications for long-term therapeutic use.

ANone: While considered a natural product, comprehensive toxicology studies on this compound are limited in the provided research. As with any potential therapeutic agent, thorough safety evaluations are crucial before clinical use.

ANone: The provided research does not delve into specific drug delivery or targeting strategies for this compound. This area presents an opportunity for future research to enhance its therapeutic efficacy and target specific tissues or cells.

ANone: The research papers do not mention specific biomarkers or diagnostics associated with this compound's efficacy or potential adverse effects. This is an area that warrants further investigation to personalize treatment strategies and monitor patient response.

ANone: Several analytical techniques are employed to characterize and quantify this compound:

- High-Performance Thin Layer Chromatography (HPTLC): This technique allows for the separation and quantification of this compound in Withania somnifera extracts. Researchers have developed and validated HPTLC methods for this purpose. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry, is widely used to analyze this compound in plant extracts and formulations. [, ]

- Ultra-High Performance Liquid Chromatography (UHPLC): This advanced chromatographic technique enables rapid and efficient separation of this compound and other withanolides, often coupled with photodiode array detection (PDA) or tandem mass spectrometry (MS/MS). [, ]

- Spectroscopic Techniques: Spectroscopic methods like IR, MS, and NMR (1D and 2D) are essential for structural elucidation and characterization of this compound. [, , ]

ANone: The provided research focuses primarily on this compound's biological activity and potential therapeutic applications, without addressing its environmental impact or degradation pathways. Further research is needed to assess its potential effects on the environment and develop strategies to mitigate any negative impacts.

A: Analytical methods, particularly chromatographic techniques like HPTLC and HPLC, employed for this compound analysis undergo rigorous validation procedures. Researchers typically evaluate various performance parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, , ] These validation steps ensure the reliability and reproducibility of the analytical data generated for this compound quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.